3,4-Dichloro-3'-fluoro-5'-methylbenzophenone
Overview
Description
3,4-Dichloro-3’-fluoro-5’-methylbenzophenone is a chemical compound with the molecular formula C14H9Cl2FO and a molecular weight of 283.13 g/mol This compound is known for its unique structure, which includes two benzene rings substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3’-fluoro-5’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dichlorobenzoyl chloride with 3-fluoro-5-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of 3,4-Dichloro-3’-fluoro-5’-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-3’-fluoro-5’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene rings.
Reduction Reactions: The carbonyl group in the compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: The major products are substituted benzophenones.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Scientific Research Applications
3,4-Dichloro-3’-fluoro-5’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3’-fluoro-5’-methylbenzophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of electron-withdrawing groups enhances its reactivity, allowing it to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzophenone
- 3-Fluoro-5-methylbenzophenone
- 3,4-Dichloro-3’-fluoro-5’-methylacetophenone
Uniqueness
3,4-Dichloro-3’-fluoro-5’-methylbenzophenone is unique due to the combination of chlorine, fluorine, and methyl substituents on its benzene rings. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds .
Biological Activity
3,4-Dichloro-3'-fluoro-5'-methylbenzophenone is a synthetic organic compound classified as a benzophenone derivative. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The compound has a molecular formula of C15H12Cl2FO and a molecular weight of approximately 283.13 g/mol. Its structure features two aromatic rings linked by a carbonyl group, with chlorine and fluorine substituents that may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell line studies, it showed significant cytotoxic effects against several cancer types, including breast and colon cancer cells. For instance, in assays using MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, the compound demonstrated IC50 values indicating potent inhibitory effects on cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 11.8 | Induction of apoptosis |
HCT116 | 6.7 | Cell cycle arrest and caspase activation |
The biological activity of this compound is likely attributed to its ability to interact with cellular targets. It acts as an electrophile, which can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction may lead to alterations in cellular signaling pathways and gene expression profiles.
Key Mechanisms Identified:
- Photosensitization : The compound can absorb UV light and generate reactive oxygen species (ROS), which induce oxidative stress in cells.
- Enzyme Modulation : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups.
- Cancer Cell Line Investigation : Another study assessed the cytotoxicity of various benzophenone derivatives, including this compound, against multiple cancer cell lines. Results indicated that it significantly reduced viability in a dose-dependent manner.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3-fluoro-5-methylphenyl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c1-8-4-10(6-11(17)5-8)14(18)9-2-3-12(15)13(16)7-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPHKCVURIJALQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101196625 | |
Record name | Methanone, (3,4-dichlorophenyl)(3-fluoro-5-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-99-0 | |
Record name | Methanone, (3,4-dichlorophenyl)(3-fluoro-5-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951886-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3,4-dichlorophenyl)(3-fluoro-5-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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